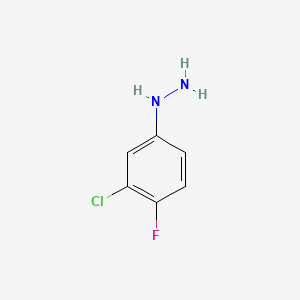

3-Chloro-4-fluorophenylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-5-3-4(10-9)1-2-6(5)8/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUORBNTWCCJANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371453 | |

| Record name | 3-Chloro-4-fluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84282-78-0 | |

| Record name | 3-Chloro-4-fluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-fluorophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-4-fluorophenylhydrazine (CAS: 84282-78-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorophenylhydrazine, and its more commonly handled hydrochloride salt, is a halogenated aromatic hydrazine that serves as a pivotal building block in modern synthetic chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific reactivity and properties that are highly valued in the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and key applications of this compound, with a particular focus on its role in the construction of pharmacologically active compounds. The strategic placement of the halogen atoms influences the electronic nature of the hydrazine moiety, making it a versatile reagent for reactions such as the Fischer indole synthesis.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Due to its sensitivity to air, it is often supplied and used as its more stable hydrochloride salt.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 84282-78-0 | |

| Molecular Formula | C₆H₆ClFN₂ | [3] |

| Molecular Weight | 160.58 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 74-79 °C (literature) | [4] |

| Boiling Point | 253.1 °C at 760 mmHg | [3] |

| Density | 1.43 g/cm³ | [3] |

| Flash Point | 106.9 °C | [3] |

| Storage Temperature | -20°C or Keep Cold | [3] |

| Sensitivity | Air Sensitive | [3] |

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum of the hydrochloride salt in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the hydrazine protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The hydrazine protons will likely appear as broad signals. For the related 3-Fluorophenylhydrazine hydrochloride, proton signals are observed around 10.50 ppm, 8.7 ppm (hydrazine protons), and between 6.7 and 7.3 ppm (aromatic protons).[5]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic ring, C=C stretching of the phenyl ring, and C-Cl and C-F stretching.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (160.58 g/mol ).[3] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Synthesis of this compound

The most common synthetic route to this compound involves a two-step process starting from the commercially available 3-chloro-4-fluoroaniline. The key steps are diazotization of the aniline followed by reduction of the resulting diazonium salt.

References

An In-depth Technical Guide to 3-Chloro-4-fluorophenylhydrazine: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of 3-Chloro-4-fluorophenylhydrazine, a key intermediate in synthetic organic chemistry, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information on its physical and chemical properties, synthesis, reactivity, and safe handling.

Introduction: A Versatile Building Block

This compound is an aromatic hydrazine derivative characterized by the presence of both chlorine and fluorine atoms on the phenyl ring.[1] This unique substitution pattern imparts specific electronic properties to the molecule, influencing its reactivity and making it a valuable precursor in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its primary application lies in its role as an intermediate in the creation of novel pharmaceutical agents and in materials science research.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 84282-78-0 | [1] |

| Molecular Formula | C₆H₆ClFN₂ | [1] |

| Molecular Weight | 160.58 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Melting Point | 74-79 °C | [1][2][3] |

| Boiling Point | 253.1 °C at 760 mmHg | [1][2] |

| Density | 1.43 g/cm³ | [1][2] |

| Flash Point | 106.9 °C | [1] |

| Solubility | Information not readily available | [1] |

| pKa | 4.96 ± 0.24 (Predicted) | [1] |

The compound is noted to be air-sensitive and should be stored accordingly, typically under cold and inert conditions to maintain its stability.[1][4]

Synthesis and Reactivity

The synthesis of this compound typically involves the reduction of the corresponding diazonium salt, a common method for the preparation of arylhydrazines.

Caption: A generalized reaction scheme for the synthesis of this compound.

The reactivity of this compound is primarily dictated by the hydrazine moiety (-NHNH₂). This functional group is a potent nucleophile and is readily susceptible to condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. This reactivity is the foundation of the well-known Fischer indole synthesis, a powerful method for constructing indole rings, which are prevalent scaffolds in many biologically active molecules.

Caption: The Fischer indole synthesis using this compound as a starting material.

Applications in Drug Discovery and Development

The utility of this compound as a synthetic intermediate is most prominent in the field of medicinal chemistry. The substituted indole and pyrazole cores, readily accessible from this precursor, are features of numerous compounds with diverse pharmacological activities. While specific drug synthesis pathways involving this exact compound are proprietary, its application can be inferred from its structural similarity to precursors of known drugs. For instance, many kinase inhibitors and central nervous system agents incorporate substituted phenylhydrazine-derived heterocycles.

Spectral Data

Spectroscopic analysis is crucial for the characterization and quality control of chemical compounds. While a comprehensive spectral database for this compound is not publicly available, typical spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the chloro and fluoro substituents. The protons of the hydrazine group will appear as broad signals.

-

¹³C NMR: The carbon NMR will display signals corresponding to the six aromatic carbons, with their chemical shifts affected by the attached halogen and hydrazine groups.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C-N stretching, and vibrations associated with the substituted aromatic ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (160.58 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

For detailed spectral information, commercial suppliers and chemical databases can be consulted.[5]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[2][4][6][7]

Hazard Classifications:

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6][8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][6][8]

-

Avoid inhalation of dust and contact with skin and eyes.[2][4][6][8]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents and strong acids.[2][4][9]

In case of exposure, immediate medical attention is advised.[2][6]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly for the preparation of heterocyclic compounds of medicinal interest. Its unique substitution pattern provides a strategic starting point for the development of complex molecular architectures. A comprehensive understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | CAS#:84282-78-0 | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 84282-78-0 [m.chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. This compound hydrochloride(175135-74-7) 1H NMR spectrum [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. riccachemical.com [riccachemical.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorophenylhydrazine is a substituted aromatic hydrazine of significant interest in medicinal chemistry and organic synthesis. As an important building block, its physicochemical properties, particularly its melting and boiling points, are critical for its purification, characterization, and the development of robust synthetic protocols. This guide provides a comprehensive overview of these properties, grounded in established analytical techniques and safety considerations pertinent to the handling of substituted hydrazines.

Core Physicochemical Properties

A foundational understanding of the key physicochemical parameters of this compound is essential for its effective utilization in a research and development setting.

| Property | Value | Source(s) |

| Melting Point | 74-79 °C (literature) | [1][2] |

| Boiling Point | 253.1 °C at 760 mmHg | [1] |

| Molecular Formula | C₆H₆ClFN₂ | |

| Molecular Weight | 160.58 g/mol | |

| Appearance | Solid | |

| CAS Number | 84282-78-0 |

Melting Point Determination: A Critical Indicator of Purity

The melting point of a solid crystalline compound is a sharp, well-defined physical constant that serves as a primary indicator of its purity. For this compound, the literature value is consistently reported as a range of 74-79 °C[1][2]. This range suggests that the compound may exist as a crystalline solid with some degree of impurity or that it has a melting range rather than a sharp melting point.

Experimental Protocol for Melting Point Determination

The capillary method is a widely accepted and straightforward technique for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to liquefy and completely transforms into a liquid are recorded as the melting point range.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

-

Capillary Tube Packing: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to tightly pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used for a preliminary determination.

-

For an accurate measurement, heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures efficient and uniform heat transfer, leading to a more accurate and sharper melting point range.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial to ensure that the temperature of the sample and the thermometer are in equilibrium, preventing an overestimation of the melting point.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Considerations for Thermal Stability

The boiling point of this compound is reported to be 253.1 °C at atmospheric pressure (760 mmHg)[1]. However, it is important to consider the thermal stability of phenylhydrazine derivatives when determining their boiling points. Many hydrazines are known to decompose at elevated temperatures, which can affect the accuracy of the measurement.

Experimental Protocol for Boiling Point Determination (Micro-method)

Given the potential for decomposition, a micro-method for boiling point determination is recommended as it requires a smaller amount of sample and allows for more rapid heating.

Principle: A small amount of the liquid is heated in a tube containing an inverted capillary. As the liquid boils, the vapor pressure of the liquid equals the external pressure, and a steady stream of bubbles emerges from the capillary. The temperature at which the liquid re-enters the capillary upon cooling is the boiling point.

Methodology:

-

Sample Preparation: Place a few drops of molten this compound into a small test tube or a fusion tube.

-

Capillary Insertion: Place a melting point capillary tube, sealed at one end, into the liquid with the open end downwards.

-

Apparatus Setup: Attach the tube to a thermometer and place it in a heating bath (e.g., a Thiele tube with high-boiling silicone oil) or a suitable boiling point apparatus.

-

Heating and Observation:

-

Heat the bath gradually. As the temperature rises, air trapped in the capillary will be expelled.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates that the vapor of the sample is now escaping.

-

-

Cooling and Data Recording:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The point at which the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.

-

Causality Behind Experimental Choices:

-

Micro-method: This approach minimizes the amount of substance required and reduces the risk associated with heating potentially unstable compounds to high temperatures.

-

Slow Cooling: Gradual cooling ensures that the temperature recorded accurately reflects the point at which the vapor pressure of the substance equals the atmospheric pressure.

-

Inert Atmosphere: For compounds prone to oxidation or decomposition, performing the determination under an inert atmosphere (e.g., nitrogen or argon) can provide more accurate results.

Caption: Workflow for Micro-Boiling Point Determination.

Safety and Handling Considerations

Substituted phenylhydrazines, including this compound, should be handled with care due to their potential toxicity.

-

Toxicity: This compound is classified as toxic if swallowed and causes skin and eye irritation[2].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[2].

Conclusion

The melting and boiling points of this compound are fundamental physical constants that are indispensable for its synthesis, purification, and characterization. Accurate determination of these properties requires adherence to established experimental protocols and a keen awareness of the potential for thermal decomposition, a characteristic of many phenylhydrazine derivatives. By employing the methodologies outlined in this guide and adhering to strict safety protocols, researchers can confidently handle and utilize this important chemical intermediate in their drug discovery and development endeavors.

References

A Spectroscopic Guide to 3-Chloro-4-fluorophenylhydrazine: Elucidating Molecular Structure for Advanced Research

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-chloro-4-fluorophenylhydrazine, a key building block in modern medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous identification and characterization of this compound. As a Senior Application Scientist, the following guide is structured to not only present the data but also to provide insights into the experimental rationale and data interpretation, ensuring scientific integrity and practical applicability.

Introduction

This compound (CAS No: 84282-78-0) is a substituted aromatic hydrazine of significant interest in the synthesis of novel heterocyclic compounds with potential therapeutic activities.[1][2] Its structural features, including the presence of chloro and fluoro substituents on the phenyl ring, make it a versatile precursor for generating a diverse library of molecules. Accurate and thorough spectral characterization is paramount for confirming the identity and purity of this starting material, which is a critical step in any synthetic workflow. This guide will delve into the core spectroscopic techniques used to elucidate the structure of this compound.

Molecular Structure and Key Features

The molecular structure of this compound forms the basis for interpreting its spectral data. The arrangement of the phenyl ring, the hydrazine moiety, and the halogen substituents gives rise to a unique spectroscopic fingerprint.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent and internal standard is crucial for obtaining high-quality NMR spectra. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this compound due to its high polarity, which ensures complete dissolution. Tetramethylsilane (TMS) is used as an internal standard because its signal is sharp, appears at 0 ppm, and does not overlap with the signals of the analyte. A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed to achieve better signal dispersion and resolution, which is particularly important for resolving the complex splitting patterns of the aromatic protons.

Methodology:

-

A sample of this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of DMSO-d₆.

-

A small amount of TMS is added as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer at room temperature.

-

For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydrazine protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the hydrazine group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 9.0 | Singlet (broad) | 1H | Ar-NH -NH₂ |

| ~7.0 - 7.5 | Multiplet | 3H | Aromatic Protons |

| ~4.0 - 5.0 | Singlet (broad) | 2H | Ar-NH-NH₂ |

Interpretation:

-

The aromatic region will display a complex multiplet pattern due to the coupling between the three aromatic protons and the coupling with the fluorine atom.

-

The protons of the hydrazine group (-NH- and -NH₂) will appear as broad singlets and their chemical shifts can be concentration and temperature-dependent.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 160 (d, ¹JCF ≈ 240 Hz) | C -F |

| ~140 - 150 | C -NHNH₂ |

| ~115 - 135 | Aromatic C -H and C -Cl |

Interpretation:

-

The carbon atom bonded to the fluorine will exhibit a large coupling constant (¹JCF).

-

The other aromatic carbons will appear in the typical downfield region for aromatic compounds, with their specific chemical shifts determined by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational modes of the bonds.

Experimental Protocol: IR Data Acquisition

Rationale: The choice of the sampling technique depends on the physical state of the sample. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is often used to obtain a high-quality spectrum. This method minimizes scattering and provides a uniform matrix for the sample.

Methodology:

-

A small amount of this compound (1-2 mg) is ground with anhydrous KBr (100-200 mg) in an agate mortar and pestle.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

IR Spectral Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the hydrazine group and the C=C bonds of the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch | Hydrazine (-NHNH₂) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1300 - 1000 | C-F stretch | Aryl-Fluoride |

| 800 - 600 | C-Cl stretch | Aryl-Chloride |

Interpretation:

-

The presence of the hydrazine group is confirmed by the characteristic N-H stretching vibrations in the 3400-3200 cm⁻¹ region.

-

The aromatic nature of the compound is indicated by the C-H and C=C stretching vibrations.

-

The absorptions corresponding to the C-F and C-Cl bonds are also expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Rationale: Electron Ionization (EI) is a common ionization technique for small, volatile organic molecules. It provides a reproducible fragmentation pattern that can be used for structural elucidation and library matching. A high-resolution mass spectrometer is used to determine the accurate mass of the molecular ion, which allows for the determination of the elemental composition.

Methodology:

-

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The molecules are ionized using a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

MS Spectral Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions.

Table 4: Predicted Mass Spectral Data for this compound

| m/z | Ion |

| 160/162 | [M]⁺ (Molecular Ion) |

| 145/147 | [M - NH]⁺ |

| 131/133 | [M - N₂H₃]⁺ |

| 111 | [C₆H₄F]⁺ |

| 95 | [C₆H₄Cl]⁺ |

Interpretation:

-

The molecular ion peak will appear as a doublet (at m/z 160 and 162) with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

-

Common fragmentation pathways for phenylhydrazines involve the loss of parts of the hydrazine moiety and the halogen atoms, leading to the formation of characteristic fragment ions.

Conclusion

The comprehensive spectral analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The detailed interpretation of NMR, IR, and MS data, grounded in established spectroscopic principles, offers researchers and drug development professionals the necessary tools to confidently utilize this important synthetic building block. The provided experimental protocols are designed to be both informative and practical, enabling the replication of high-quality data. This technical guide serves as an authoritative reference for the spectral properties of this compound, facilitating its effective application in the advancement of chemical and pharmaceutical research.

References

synthesis route for 3-Chloro-4-fluorophenylhydrazine

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-fluorophenylhydrazine

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a crucial chemical intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the most established and reliable synthetic pathway: a two-step process involving the diazotization of 3-chloro-4-fluoroaniline followed by the reduction of the resulting diazonium salt. This document furnishes detailed mechanistic insights, step-by-step experimental protocols, safety and handling procedures, and a summary of the compound's key physicochemical properties. The guide is intended for researchers, chemists, and drug development professionals, offering the technical accuracy and practical insights required for successful laboratory-scale synthesis.

Introduction: Significance of Substituted Phenylhydrazines

Phenylhydrazine and its derivatives are cornerstone building blocks in organic synthesis, most famously utilized in the Fischer indole synthesis to create the indole core, a privileged scaffold in medicinal chemistry. The specific substitution pattern of this compound makes it a valuable precursor for a range of biologically active molecules. The incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in drug design to modulate a compound's metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile.[1][2][3]

The starting material for this synthesis, 3-chloro-4-fluoroaniline, is itself a key intermediate in the production of fluoroquinolone antibiotics.[4][5] The efficient conversion of this aniline to the corresponding hydrazine expands its utility, providing a pathway to novel therapeutic agents and other high-value chemical entities. This guide focuses on the classical and industrially relevant approach of diazotization and subsequent reduction, a robust method for preparing arylhydrazines.[6]

Physicochemical Properties and Safety Data

Accurate identification and safe handling are paramount in any synthetic procedure. The key properties of this compound and its common hydrochloride salt are summarized below.

| Property | This compound (Free Base) | This compound HCl |

| CAS Number | 84282-78-0[7] | 175135-74-7[8] |

| Molecular Formula | C₆H₆ClFN₂[7] | C₆H₇Cl₂FN₂[9] |

| Molecular Weight | 160.58 g/mol [7] | 197.04 g/mol |

| Appearance | Solid | Crystalline Solid |

| Melting Point | 74-79 °C[10] | Not specified |

| InChI Key | DUORBNTWCCJANU-UHFFFAOYSA-N[7] | DWCDDXINAZHRLK-UHFFFAOYSA-N |

Safety and Handling

DANGER: this compound and its salts are toxic and hazardous materials.[10] Strict adherence to safety protocols is mandatory.

-

General Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[11][12] Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Do not eat, drink, or smoke when using this product.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (inspect prior to use), and safety glasses with side shields or a face shield.[11][12] If dust is generated, a NIOSH/MSHA-approved respirator is required.[11]

-

Storage: Keep containers securely sealed in a dry, cool, and well-ventilated place.[12][13] Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[10][14]

-

Spills: In case of a spill, evacuate the area. For minor spills, use dry clean-up procedures to avoid generating dust and place the material in a sealed container for disposal.[11] For major spills, alert emergency services.[11] Prevent spillage from entering drains or water courses.[11]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[10][13]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[12]

-

The Core Synthesis Route: A Mechanistic Overview

The synthesis of this compound from 3-chloro-4-fluoroaniline is a classic two-stage process. First, the primary aromatic amine is converted into a diazonium salt. Second, this highly reactive intermediate is reduced to the desired hydrazine.

Step 1: Diazotization of 3-Chloro-4-fluoroaniline

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[15] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures.[16]

Causality of Experimental Choices:

-

Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively, releasing nitrogen gas.[6] Maintaining a low temperature throughout the addition of sodium nitrite ensures the stability of the diazonium salt intermediate.

-

Strong Acidic Medium: A sufficient excess of strong acid is required to first protonate the aniline, forming the anilinium salt, and second, to react with sodium nitrite to generate the active nitrosating agent, the nitrosonium ion (NO⁺).

The mechanism proceeds via the formation of the nitrosonium ion, which acts as an electrophile and is attacked by the nucleophilic nitrogen of the primary amine. A series of proton transfers and dehydration steps ultimately yields the stable aryl diazonium salt.

Step 2: Reduction of the Diazonium Salt

The diazonium salt is a versatile intermediate that can be converted to a phenylhydrazine through reduction. Several reducing agents can accomplish this transformation, including stannous chloride (SnCl₂), zinc dust, and sodium sulfite (Na₂SO₃).[17][18] For laboratory preparations that can be scaled, the sodium sulfite method is often preferred due to its reliability and avoidance of heavy metal waste.[18][19]

The reduction with sodium sulfite is believed to proceed through the formation of a diazosulfonate intermediate, which is then further reduced by excess sulfite in a heated, aqueous solution. Subsequent acidic workup hydrolyzes the sulfonate groups to yield the hydrazine hydrochloride salt.[18]

Causality of Experimental Choices:

-

Sulfite Solution: A freshly prepared, concentrated solution of sodium sulfite is used to react with the diazonium salt, forming the intermediate diazosulfonate.

-

Heating: Unlike the diazotization step, the reduction of the diazosulfonate intermediate requires heating to proceed at a reasonable rate.[18]

-

Acidification: The final step involves strong acidification with HCl. This serves to hydrolyze the intermediate and precipitate the desired product as its less soluble hydrochloride salt, which aids in its isolation and improves its stability.[18]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound hydrochloride from 3-chloro-4-fluoroaniline.

Part A: Preparation of the 3-Chloro-4-fluorobenzenediazonium Chloride Solution

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-chloro-4-fluoroaniline (0.1 mol, 14.56 g).

-

Acidification: To the aniline, add concentrated hydrochloric acid (30 mL) and deionized water (30 mL). Stir the mixture to form a fine slurry of the anilinium hydrochloride salt.

-

Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.[16] It is crucial to maintain this temperature range throughout the next step.

-

Nitrite Addition: Prepare a solution of sodium nitrite (0.11 mol, 7.59 g) in deionized water (25 mL). Add this solution dropwise from the dropping funnel to the stirred aniline slurry over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C.

-

Reaction Completion: After the addition is complete, stir the resulting clear, yellowish diazonium salt solution for an additional 15 minutes at 0-5 °C. This solution should be used immediately in the next step.

Part B: Reduction to this compound Hydrochloride

-

Sulfite Solution Preparation: In a separate 1 L flask, prepare a solution of sodium sulfite (0.25 mol, 31.5 g) in deionized water (200 mL). Cool this solution to approximately 5 °C in an ice bath.

-

Addition of Diazonium Salt: With vigorous stirring, add the cold diazonium salt solution prepared in Part A to the sodium sulfite solution as rapidly as possible while maintaining the temperature below 10 °C. The solution will turn a deep orange-red color.[18]

-

Reduction: Remove the ice bath and warm the reaction mixture gently on a steam bath or heating mantle to about 60-70 °C. Continue heating and stirring for 1-2 hours. The color of the solution should darken.

-

Acidification and Precipitation: Cool the reaction mixture to room temperature. Slowly and carefully, add concentrated hydrochloric acid (approx. 50-60 mL) until the solution is strongly acidic (pH < 1, check with pH paper). During the addition, sulfur dioxide gas will be evolved, so this must be done in a well-ventilated fume hood.

-

Isolation: Cool the acidified mixture in an ice bath for at least one hour to maximize the precipitation of the product.[18]

-

Filtration: Collect the precipitated this compound hydrochloride by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake with a small amount of ice-cold water, followed by a small amount of cold ethanol to facilitate drying. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Part C: (Optional) Conversion to the Free Base

-

Neutralization: Suspend the this compound hydrochloride (from Part B) in methylene chloride (10 parts solvent to 1 part solid).[20]

-

Basification: With stirring, add a 1M aqueous sodium hydroxide solution until the mixture is basic (pH > 9) and all solids have dissolved, resulting in a clear two-phase solution.[20]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer twice with water, then with brine.

-

Drying and Evaporation: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the tan, solid this compound free base.[20]

Process Workflow and Data Summary

The entire synthetic process can be visualized as a continuous workflow from starting material to final product.

Quantitative Summary

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) | Notes |

| 3-Chloro-4-fluoroaniline | 1.0 | 145.57 | 14.56 | - | Starting material |

| Conc. Hydrochloric Acid (~37%) | - | 36.46 | - | ~80-90 | Used for salt formation, diazotization & workup |

| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 | 7.59 | - | Diazotizing agent |

| Sodium Sulfite (Na₂SO₃) | 2.5 | 126.04 | 31.5 | - | Reducing agent |

| Theoretical Product Yield | 1.0 | 197.04 | 19.7 g | - | Actual yields typically range from 70-85% |

Conclusion

The synthesis of this compound via the diazotization of 3-chloro-4-fluoroaniline and subsequent reduction with sodium sulfite represents a robust, scalable, and well-understood chemical transformation. By carefully controlling critical parameters, particularly temperature during the diazotization step and pH during the final precipitation, high yields of the desired product can be reliably obtained. This technical guide provides the foundational knowledge, mechanistic understanding, and a detailed protocol to empower researchers in the fields of organic synthesis and drug discovery to successfully prepare this valuable chemical intermediate. The paramount importance of adhering to strict safety and handling procedures cannot be overstated due to the toxic nature of the reagents and product.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PREPARATION OF 3-CHLORO-4-FLUOROANILINE | Semantic Scholar [semanticscholar.org]

- 6. CN106831482A - The preparation method of phenylhydrazine - Google Patents [patents.google.com]

- 7. (3-CHLORO-4-FLUOROPHENYL)HYDRAZINE | CAS 84282-78-0 [matrix-fine-chemicals.com]

- 8. This compound hydrochloride | 175135-74-7 [amp.chemicalbook.com]

- 9. This compound hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 10. This compound | CAS#:84282-78-0 | Chemsrc [chemsrc.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chemicalbook.com [chemicalbook.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

- 15. Diazotisation [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 20. prepchem.com [prepchem.com]

A Senior Application Scientist's Guide: 3-Chloro-4-fluorophenylhydrazine Hydrochloride vs. Free Base in Drug Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 3-chloro-4-fluorophenylhydrazine in its hydrochloride and free base forms. We will explore the critical differences in their properties, handling, and reactivity, offering field-proven insights to inform strategic decisions in synthetic chemistry, particularly within the demanding context of pharmaceutical research and development.

Strategic Importance in Synthesis

This compound is a cornerstone reagent in the synthesis of complex organic molecules. Its primary role is as a precursor in the Fischer indole synthesis, a robust and versatile method for constructing the indole scaffold.[1][2][3] This heterocyclic motif is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational candidates.[4][5] The chloro and fluoro substituents on the phenyl ring are not mere decorations; they are strategic elements that allow chemists to modulate the electronic properties, lipophilicity, and metabolic stability of the final compounds.

The choice between using the commercially available hydrochloride salt or preparing the free base is a pivotal decision in experimental design. This choice directly influences reaction conditions, solvent selection, workup procedures, and ultimately, the yield and purity of the desired product.

A Tale of Two Forms: Physicochemical Properties

The fundamental differences between the hydrochloride salt and the free base stem from the protonation of the hydrazine nitrogen. This seemingly simple acid-base chemistry gives rise to distinct physical and chemical properties that have significant practical implications.

| Property | This compound Hydrochloride | This compound (Free Base) | Rationale & Implications for the Researcher |

| Molecular Formula | C₆H₇Cl₂FN₂[6] | C₆H₆ClFN₂[7] | The hydrochloride salt incorporates a molecule of HCl. |

| Molecular Weight | 197.04 g/mol [8] | 160.58 g/mol [7] | This difference is critical for accurate molar calculations in reaction stoichiometry. |

| Appearance | Off-white to light brownish crystalline powder.[9] | Pale yellow solid or oil.[10] | The salt form is typically a stable, crystalline solid, which is easier to handle and weigh. The free base can be less stable and may darken upon exposure to air and light.[10] |

| Solubility | Soluble in water and polar solvents like ethanol.[11][12] | Generally insoluble in water but soluble in organic solvents (e.g., ether, benzene).[13] | This is the most critical factor for choosing a reaction solvent. The salt is suitable for protic/aqueous media, while the free base is necessary for most organic solvents. |

| Stability | More stable under storage conditions and less sensitive to air oxidation.[11][12] | Less stable, air-sensitive, and can degrade, especially when exposed to light.[10][14] | The protonated nitrogen in the salt is less nucleophilic and less prone to oxidation, giving it a longer shelf-life.[12] |

| Melting Point | Significantly higher, often with decomposition (e.g., >250 °C).[9] | Lower, in the range of 74-79 °C.[14][15] | The ionic character of the salt results in a stronger crystal lattice and a higher melting point. |

The Synthetic Dilemma: Choosing the Right Form

The decision to use the salt or the free base is a strategic one, dictated by the specific reaction conditions and the nature of the other reagents involved.

When to Use the Hydrochloride Salt

The hydrochloride salt is the preferred starting material when:

-

Long-Term Storage is Required: Due to its enhanced stability, the hydrochloride is the form that is commercially supplied and should be used for long-term storage.[6]

-

Running Reactions in Acidic, Protic Media: In classic Fischer indole syntheses, solvents like acetic acid or ethanol are often used.[2] In these cases, the hydrochloride salt can be used directly, as the acidic medium is compatible with the salt form.

-

Convenience and Accuracy: As a stable, crystalline solid, the hydrochloride salt is easier to handle and weigh accurately compared to the potentially oily or air-sensitive free base.

When the Free Base is Essential

Conversion to the free base is necessary when:

-

Aprotic Solvents are Employed: The majority of modern organic reactions are run in aprotic solvents like THF, dichloromethane, or toluene, where the hydrochloride salt has poor solubility.

-

Base-Sensitive Substrates are Present: The inherent acidity of the hydrochloride salt can be detrimental to reactions involving acid-sensitive functional groups.

-

Precise Control over Catalysis is Needed: Many synthetic transformations, including newer variations of the Fischer indole synthesis, require a specific Lewis or Brønsted acid catalyst.[1][3] Using the free base allows the chemist to introduce a precisely measured amount of the desired catalyst, avoiding interference from the HCl present in the salt.

Key Experimental Protocols

Liberation of the Free Base from its Hydrochloride Salt

This is a fundamental and routine procedure in labs that utilize phenylhydrazines. The process involves a simple acid-base extraction.

Workflow for Free Base Liberation

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (3-Chloro-4-fluorophenyl)hydrazine hydrochloride | 175135-74-7 [sigmaaldrich.com]

- 7. (3-CHLORO-4-FLUOROPHENYL)HYDRAZINE | CAS 84282-78-0 [matrix-fine-chemicals.com]

- 8. This compound hydrochloride | 175135-74-7 [amp.chemicalbook.com]

- 9. 4-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]

- 10. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemiis.com [chemiis.com]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. lookchem.com [lookchem.com]

- 15. This compound CAS#: 84282-78-0 [m.chemicalbook.com]

stability and storage conditions for 3-Chloro-4-fluorophenylhydrazine

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-4-fluorophenylhydrazine

This guide provides a comprehensive technical overview of the stability, storage, and handling of this compound, a critical intermediate in pharmaceutical synthesis and chemical research.[1] Intended for researchers, scientists, and drug development professionals, this document synthesizes data from material safety datasheets and established principles of chemical stability to provide actionable protocols and explain the causality behind them.

Chemical Identity and Physicochemical Profile

This compound is an aromatic hydrazine derivative whose utility in complex organic synthesis is predicated on its purity and integrity.[1] Understanding its fundamental properties is the first step toward ensuring its stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 84282-78-0 | [2][3] |

| Molecular Formula | C₆H₆ClFN₂ | [2][3] |

| Molecular Weight | 160.58 g/mol | [2] |

| Appearance | Off-white solid | [3] |

| Melting Point | 74-79 °C | [1][2][3] |

| Key Sensitivities | Air sensitive | [1][4] |

Note: This compound also exists as a hydrochloride salt (CAS No. 175135-74-7), which may exhibit different stability and solubility profiles.[5] This guide focuses on the free base (CAS No. 84282-78-0).

Core Stability Profile and Degradation Pathways

The stability of this compound is inherently limited by the chemical nature of the hydrazine moiety. As a substituted phenylhydrazine, it is a highly reactive reducing agent and is susceptible to degradation from several environmental factors.[6]

Inherent Reactivity and Incompatibilities

The primary stability concern is its propensity for oxidation. The hydrazine group can be easily oxidized, leading to the formation of impurities and a reduction in assay. This reactivity dictates its incompatibility with strong oxidizing agents, acids, and acid chlorides.[3] Contact with these materials can lead to vigorous, potentially violent reactions.[6]

Major Factors Influencing Degradation

The integrity of this compound is primarily threatened by exposure to oxygen, light, and elevated temperatures.

-

Atmospheric Oxygen: As an "air sensitive" compound, exposure to oxygen is the most common degradation pathway, leading to oxidative decomposition.[1][4]

-

Light: Phenylhydrazine and its derivatives are known to be light-sensitive, and exposure can catalyze degradation.[4][6]

-

Temperature: While the compound is a solid at room temperature, elevated temperatures can accelerate the rate of decomposition.[3] Hazardous decomposition products upon combustion include toxic gases such as hydrogen chloride, nitrogen oxides (NOx), and hydrogen fluoride.[3]

The interplay of these factors is visualized in the diagram below.

Caption: Key environmental factors leading to the degradation of this compound.

Recommended Storage and Handling Protocols

To mitigate the risks outlined above, a multi-faceted approach to storage and handling is mandatory. The following protocols are designed to preserve the compound's integrity from receipt to use.

Long-Term Storage Conditions

The primary objective of long-term storage is to minimize all forms of energy input—thermal, photonic, and chemical—that could initiate degradation.

Table 2: Recommended Long-Term Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C [2] | Significantly slows the kinetics of oxidative and thermal degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen) [5] | Prevents contact with atmospheric oxygen, the primary driver of degradation.[1] |

| Light | Amber Glass Vial or Opaque Container | Protects the light-sensitive compound from photocatalytic degradation.[4] |

| Container | Tightly Sealed, Original Container [3][7] | Prevents moisture ingress and maintains the inert atmosphere. |

Safe Handling Procedures

All handling steps must be performed with the assumption that the compound is sensitive and hazardous.[7]

-

Preparation: Before opening, allow the container to equilibrate to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid.

-

Inert Environment: Whenever possible, handle the material inside a glovebox or glove bag flushed with an inert gas (argon or nitrogen). If a glovebox is unavailable, minimize the time the container is open to the air.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[3][7]

-

Dispensing: Use clean, dry spatulas. Avoid generating dust.[7]

-

Resealing and Storage: After dispensing, flush the container headspace with inert gas before securely resealing.[7] Immediately return the container to the recommended -20°C storage condition.[2]

-

Waste Disposal: Dispose of contaminated materials and waste in accordance with local, state, and federal regulations.[7]

Experimental Design for In-House Stability Assessment

While vendor recommendations provide a baseline, critical applications may require in-house stability testing to establish a reliable retest period under specific laboratory conditions.[8][9] This protocol is based on principles from the International Council for Harmonisation (ICH) guidelines for stability testing.[10]

Objective

To determine the rate of degradation of a specific lot of this compound under both recommended long-term and accelerated storage conditions.

Methodology

-

Time Zero (T=0) Analysis:

-

Upon receipt, perform a comprehensive analysis of the material.

-

Tests: Visual Appearance, Purity Assay by HPLC (using a validated, stability-indicating method), and identification of any degradation products.

-

This T=0 data serves as the baseline against which all future time points are compared.

-

-

Sample Preparation and Storage:

-

Aliquot the material into multiple small, amber glass vials suitable for single use at each time point.

-

Flush each vial with argon or nitrogen, seal tightly, and label clearly.

-

Divide the vials into two sets for storage under different conditions:

-

-

Testing Schedule:

-

Analysis and Interpretation:

-

At each time point, perform the same tests as in the T=0 analysis (Appearance, HPLC Purity).

-

Compare the results to the T=0 baseline.

-

Acceptance Criteria: A significant change is typically defined as a failure to meet the established specification for purity (e.g., >1-2% drop in assay) or the appearance of significant degradation products.

-

Data from the accelerated study can be used to predict the long-term shelf life and identify likely degradation products.[8]

-

Caption: A workflow for conducting an in-house stability study of this compound.

Conclusion

This compound is a valuable but sensitive chemical intermediate. Its stability is critically dependent on stringent control of its storage and handling environment. The core principles for maintaining its integrity are the exclusion of air and light, combined with refrigerated storage (-20°C). By implementing the protocols detailed in this guide and validating shelf-life through systematic stability studies, researchers and drug development professionals can ensure the quality, reliability, and safety of their work.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound 96 84282-78-0 [sigmaaldrich.com]

- 3. This compound | CAS#:84282-78-0 | Chemsrc [chemsrc.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound hydrochloride | 175135-74-7 [amp.chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. humiditycontrol.com [humiditycontrol.com]

- 9. japsonline.com [japsonline.com]

- 10. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

A Comprehensive Technical Guide to the Safe Handling of 3-Chloro-4-fluorophenylhydrazine for Research and Development Professionals

Introduction

3-Chloro-4-fluorophenylhydrazine and its salts are pivotal intermediates in the synthesis of a multitude of pharmacologically active agents and advanced materials.[1][2] Its utility in constructing complex molecular architectures, however, is counterbalanced by its significant health hazards. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of this compound. The protocols and recommendations herein are designed to foster a self-validating system of safety, where a deep understanding of the chemical's properties informs every procedural step.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent risks associated with this compound is the cornerstone of safe laboratory practice. This compound is classified as acutely toxic and corrosive.[3]

1.1. Toxicological Profile

This compound is harmful if swallowed, in contact with skin, or inhaled.[3] It is known to cause skin irritation and serious eye damage.[3] Due to its structural similarity to phenylhydrazine, there is a significant risk of hematotoxicity, specifically hemolytic anemia, where red blood cells are destroyed, leading to a reduced oxygen-carrying capacity of the blood.[4][5] Furthermore, phenylhydrazine is considered a potential occupational carcinogen, and it is prudent to handle this compound with the same level of caution.[6]

Table 1: Hazard Classification of this compound

| Hazard Class | GHS Classification | Key Phrase |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

1.2. Physicochemical Properties and Reactivity

Understanding the physical and chemical properties of this compound is crucial for anticipating its behavior under various laboratory conditions.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 84282-78-0 |

| Molecular Formula | C₆H₆ClFN₂ |

| Molecular Weight | 160.58 g/mol |

| Appearance | Solid |

| Melting Point | 74-79 °C |

| Air Sensitivity | Air sensitive |

The "air sensitive" nature of this compound is of particular importance. Phenylhydrazine and its halogenated derivatives can undergo oxidation upon exposure to air. This reaction is accelerated by the presence of metal ions and can lead to the formation of reactive intermediates such as phenyldiazene and superoxide radicals.[7][8] These reactive species can, in turn, initiate further degradation or unwanted side reactions.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with robust engineering controls and supplemented by appropriate personal protective equipment.

2.1. Engineering Controls

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. The fume hood provides a physical barrier and active ventilation to prevent the inhalation of dust or vapors.

2.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and absorption. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect against splashes and dust. |

| Face Protection | Face shield | To be worn in conjunction with goggles when there is a significant risk of splashing. |

| Skin and Body Protection | Laboratory coat | To protect personal clothing and skin from contamination. |

| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Required when engineering controls are insufficient or during emergency situations. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize the risk of exposure and maintain the integrity of the compound.

3.1. General Handling Procedures

-

Avoid all personal contact: This includes inhalation of dust and direct contact with skin and eyes.

-

Use in a designated area: All work with this compound should be performed in a designated area within a chemical fume hood.

-

Prevent dust generation: Handle the solid material carefully to avoid creating dust.

-

Do not eat, drink, or smoke: These activities are strictly prohibited in the laboratory.

-

Wash hands thoroughly: Always wash hands with soap and water after handling the compound, even if gloves were worn.

3.2. Storage Requirements

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials. Some suppliers recommend storage at -20°C to maintain long-term stability.[3]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation due to air sensitivity.

3.3. Incompatible Materials

To prevent hazardous reactions, this compound must be stored separately from:

-

Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates) Reactions can be violent and potentially explosive.

-

Strong Acids: (e.g., sulfuric acid, hydrochloric acid) Can lead to vigorous, exothermic reactions.

Emergency Procedures

Preparedness is key to effectively managing accidental exposures or spills.

4.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

4.2. Spill Response

The response to a spill should be dictated by its size and location.

Diagram 1: Spill Response Workflow

References

- 1. Axitinib synthesis - chemicalbook [chemicalbook.com]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenylhydrazine [cdc.gov]

- 3. Kinetics and mechanism of the reaction between nitrous acid and arylhydrazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. nj.gov [nj.gov]

- 5. Phenylhydrazine - Hazardous Agents | Haz-Map [haz-map.com]

- 6. Phenylhydrazine - IDLH | NIOSH | CDC [cdc.gov]

- 7. nj.gov [nj.gov]

- 8. PHENYLHYDRAZINE - ACGIH [acgih.org]

A Senior Application Scientist's Guide to 3-Chloro-4-fluorophenylhydrazine: From Sourcing to Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Hydrazine

In the intricate world of medicinal chemistry and drug discovery, the selection of starting materials is a critical decision that dictates the efficiency of a synthetic route and the ultimate quality of the final active pharmaceutical ingredient (API). 3-Chloro-4-fluorophenylhydrazine, and its commonly used hydrochloride salt, is a deceptively simple molecule that serves as a cornerstone intermediate in the synthesis of complex therapeutic agents. Its strategic importance lies in the unique electronic properties conferred by the chloro and fluoro substituents on the phenyl ring. These halogens provide chemists with metabolic stability and precise control over molecular interactions, making this reagent a valuable building block, particularly in the development of targeted therapies like kinase inhibitors.

This guide provides an in-depth technical overview for professionals in the field, covering the commercial landscape for sourcing this critical reagent, its applications, essential quality control protocols, and non-negotiable safety procedures.

Part 1: Commercial Sourcing and Supplier Overview

The reliability of a synthetic campaign begins with the quality of its starting materials. Sourcing high-purity this compound from a reputable supplier is paramount. The compound is available from a range of global suppliers, typically as a solid, and often in its more stable hydrochloride salt form. When selecting a supplier, researchers should consider not only purity but also the availability of comprehensive analytical documentation (e.g., Certificate of Analysis) and robust safety data sheets (SDS).

Below is a comparative table of prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich (Merck) | This compound | 84282-78-0 | 96% | Often supplied as the free base. |

| (3-Chloro-4-fluorophenyl)hydrazine hydrochloride | 175135-74-7 | 95% | Available through their Ambeed catalog.[1] | |

| Fisher Scientific | This compound hydrochloride | 175135-74-7 | 98% | Part of the Thermo Fisher Scientific chemical portfolio.[2] |

| Apollo Scientific | This compound hydrochloride | 175135-74-7 | Not Specified | Provides detailed SDS information.[3] |

| Matrix Scientific | This compound | 84282-78-0 | Not Specified | Offers custom synthesis and bulk quotation services.[4][5] |

| Manchester Organics | This compound | 84282-78-0 | 96% | Provides specific stock availability information.[6] |

| BLD Pharm | (3-Chloro-4-fluorophenyl)hydrazine hydrochloride | 175135-74-7 | Not Specified | Offers access to analytical data like NMR and HPLC.[7] |

Part 2: Physicochemical Characteristics

A thorough understanding of the reagent's physical and chemical properties is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source |

| Chemical Formula | C₆H₆ClFN₂ | [8] |

| Molecular Weight | 160.58 g/mol | [8] |

| CAS Number | 84282-78-0 (free base) | [8] |

| 175135-74-7 (hydrochloride) | [9][10] | |

| Appearance | Solid | [1] |

| Melting Point | 74-79 °C (free base) | |

| ~210°C (decomposition, hydrochloride) | [2] | |

| Storage Temperature | -20°C (free base) | |

| Inert atmosphere, room temperature (hydrochloride) | [1] |

Part 3: Application in Kinase Inhibitor Synthesis

This compound is a valued synthon in medicinal chemistry due to its utility in constructing heterocyclic scaffolds, which are prevalent in kinase inhibitors. The hydrazine moiety is reactive and serves as a handle for building larger, more complex structures, while the halogenated phenyl ring often slots into specific binding pockets of target proteins.

The extracellular signal-regulated kinases (ERK1/2) are critical nodes in the RAS/RAF/MEK/ERK signaling cascade, which is frequently overactive in various cancers.[11] Small molecule inhibitors targeting this pathway are of high therapeutic interest. While specific synthetic routes are proprietary, the general logic involves using building blocks like this compound to construct the core of the inhibitor.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow where a substituted hydrazine is a key component in the synthesis of a hypothetical kinase inhibitor. This process often involves a condensation reaction to form a heterocyclic core, followed by further functionalization.

Caption: Generalized synthetic pathway for a kinase inhibitor.

Part 4: Quality Control & Analytical Verification Protocol

Trust in your starting material is non-negotiable. Implementing a self-validating quality control workflow for each incoming batch of this compound ensures the integrity of your experimental results.

Step-by-Step QC Protocol for Incoming Reagent

-

Documentation Review:

-

Cross-reference the supplier's Certificate of Analysis (CoA) with the information on the container label (CAS number, batch number, purity).

-

Review the provided Safety Data Sheet (SDS) to confirm handling and storage requirements.

-

-

Physical Inspection:

-

Visually inspect the material for expected color and form (e.g., solid). Note any inconsistencies.

-

-

Identity Confirmation (Spectroscopy):

-

¹H NMR & ¹⁹F NMR (Nuclear Magnetic Resonance): Prepare a sample in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectrum should match the expected chemical shifts and splitting patterns for the 3-chloro-4-fluorophenyl moiety and the hydrazine protons. The presence of a fluorine signal in the ¹⁹F NMR is a key identifier.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): A quick LC-MS analysis will confirm the molecular weight (160.58 g/mol for the free base). The retention time can be used for future batch-to-batch comparisons.

-

-

Purity Assessment (Chromatography):

-

HPLC (High-Performance Liquid Chromatography): Develop a standard HPLC method to determine the purity. The area percentage of the main peak should correspond to the purity stated on the CoA (e.g., >96%). This method is crucial for detecting any organic impurities.

-

-

Final Approval & Record Keeping:

-

If all tests pass, formally approve the batch for laboratory use.

-

Archive all analytical data (spectra, chromatograms) and the CoA with the batch number for traceability.

-

Part 5: Safety, Handling, and Storage

This compound and its salts are hazardous materials that require strict adherence to safety protocols. Information from multiple supplier safety data sheets underscores its toxicity and irritant properties.[12][13][14]

Hazard Profile

| Hazard Type | H-Codes | P-Codes (Precautionary) |

| Acute Toxicity | H301 (Toxic if swallowed) | P261, P280, P301+P310 |

| Skin Irritation | H315 (Causes skin irritation) | P302+P352 |

| Eye Damage | H318/H319 (Causes serious eye damage/irritation) | P305+P351+P338 |

| Respiratory Irritation | H335 (May cause respiratory irritation) | P304+P340 |

Source: Combined data from Sigma-Aldrich and Ambeed SDS.[1]

Mandatory Handling and Storage Procedures

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[3]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) when handling the solid, especially if dust can be generated.[3]

Engineering Controls:

-

Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[3][12]

-

Ensure that eyewash stations and safety showers are readily accessible.[12][13]

Handling:

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3]

-

Do not eat, drink, or smoke in the handling area.[3]

Storage:

-

Store in original, tightly sealed containers.[3]

-

Store away from incompatible materials such as oxidizing agents and strong acids.[14]

Laboratory Safety Workflow Diagram

Caption: Standard laboratory workflow for handling hazardous solids.

Conclusion

This compound is more than just a catalog chemical; it is a strategic asset in the synthesis of next-generation therapeutics. Its effective use hinges on a holistic understanding that spans from diligent sourcing and rigorous quality control to unwavering adherence to safety protocols. By integrating these principles, research and development professionals can leverage the full potential of this versatile building block, paving the way for innovations in medicinal chemistry and beyond.

References

- 1. (3-Chloro-4-fluorophenyl)hydrazine hydrochloride | 175135-74-7 [sigmaaldrich.com]

- 2. This compound hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. 84282-78-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. 175135-74-7|(3-Chloro-4-fluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 8. (3-CHLORO-4-FLUOROPHENYL)HYDRAZINE | CAS 84282-78-0 [matrix-fine-chemicals.com]

- 9. This compound hydrochloride [sobekbio.com]

- 10. 175135-74-7 this compound hydrochloride 3-氯-4-氟苯肼盐酸盐 -Win-Win Chemical [win-winchemical.com]

- 11. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. This compound | CAS#:84282-78-0 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to 3-Chloro-4-fluorophenylhydrazine: Synthesis, Structural Analogs, and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract